
Naphthacene, 5,12-bis(decyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthacene, 5,12-bis(decyloxy)- is a synthetic organic compound belonging to the class of naphthalene derivatives It is composed of a naphthacene core with two decyloxy groups attached at the 5 and 12 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthacene, 5,12-bis(decyloxy)- typically involves the introduction of decyloxy groups to the naphthacene core. One common method is the etherification of naphthacene-5,12-diol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of Naphthacene, 5,12-bis(decyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Naphthacene, 5,12-bis(decyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted naphthacene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Naphthacene, 5,12-bis(decyloxy)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with proteins and nucleic acids, affecting their structure and function. The pathways involved can include binding to specific sites on enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthacenequinone: A related compound with quinone functional groups.
Anthracene derivatives: Compounds with similar polycyclic aromatic structures but different functional groups.
Phenylethynylnaphthacene: Another derivative with phenylethynyl groups instead of decyloxy groups.
Uniqueness
Naphthacene, 5,12-bis(decyloxy)- is unique due to the presence of long alkyl chains (decyloxy groups) which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other naphthacene derivatives and useful for specific applications where these properties are advantageous.
Properties
CAS No. |
718629-53-9 |
|---|---|
Molecular Formula |
C38H52O2 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
5,12-didecoxytetracene |
InChI |
InChI=1S/C38H52O2/c1-3-5-7-9-11-13-15-21-27-39-37-33-25-19-20-26-34(33)38(40-28-22-16-14-12-10-8-6-4-2)36-30-32-24-18-17-23-31(32)29-35(36)37/h17-20,23-26,29-30H,3-16,21-22,27-28H2,1-2H3 |
InChI Key |
NMGUSLUAKZONJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


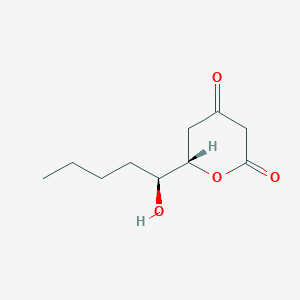

![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
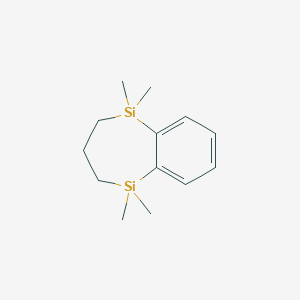
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
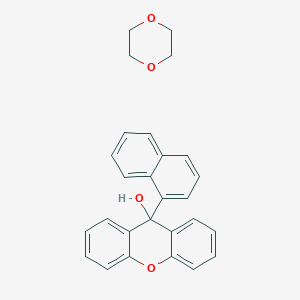
![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)

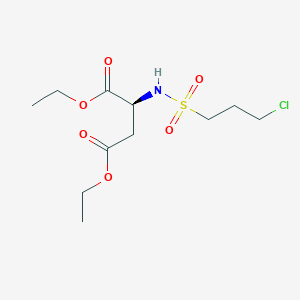
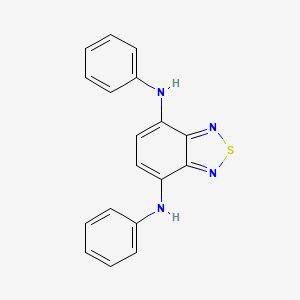
![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)
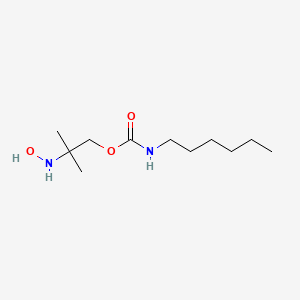
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

